1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Anti-parasitic Agrochemical Synthesis

This specific 1-methyl-3-CF3-pyrazole-4-carboxylic acid is non-interchangeable. Substituting 3-CF3 with CHF2 or relocating the acid group alters target engagement: 3-difluoromethyl leads to SDHI fungicides; 5-carboxylic acid yields vanin inhibitors. For TgENR inhibitor development (Toxoplasma gondii) and antifungal 4-carboxamide hit-to-lead, only CAS 113100-53-1 preserves the required geometry and electronic profile. Also ideal for kinase inhibitor library synthesis.

Molecular Formula C6H5F3N2O2
Molecular Weight 194.11 g/mol
CAS No. 113100-53-1
Cat. No. B041765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
CAS113100-53-1
Synonyms1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid;  1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic Acid
Molecular FormulaC6H5F3N2O2
Molecular Weight194.11 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)(F)F)C(=O)O
InChIInChI=1S/C6H5F3N2O2/c1-11-2-3(5(12)13)4(10-11)6(7,8)9/h2H,1H3,(H,12,13)
InChIKeyFZNKJQNEJGXCJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS 113100-53-1) Procurement Guide: Intermediate Applications & Differentiation


1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1) is a fluorinated pyrazole building block characterized by a 4-carboxylic acid handle, an N1-methyl group, and a C3-trifluoromethyl substituent . Its primary utility is as a synthetic intermediate, serving as the core scaffold for constructing biologically active molecules, particularly diaryl ether inhibitors of Toxoplasma gondii enoyl reductase (TgENR) and antifungal 4-carboxamide derivatives [1][2]. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability in derived compounds, making it a distinct choice compared to non-fluorinated or differently halogenated analogs for medicinal and agrochemical chemistry .

Why Substituting CAS 113100-53-1 with a Generic Pyrazole Carboxylic Acid Compromises Project Outcomes


Generic substitution with structurally similar pyrazole carboxylic acids is not feasible without significant project disruption. The specific 1-methyl-3-trifluoromethyl substitution pattern of CAS 113100-53-1 dictates the final geometry and electronic properties of derived inhibitors. For instance, altering the 3-trifluoromethyl group to a 3-difluoromethyl group (as in DFPA) directs synthesis toward a different class of molecules, specifically SDHI fungicides, which have a distinct commercial supply chain and application profile [1]. Furthermore, a change in regiochemistry, such as moving the carboxylic acid from the 4-position to the 5-position, results in a different isomer (CAS 128694-63-3) that is utilized for synthesizing vanin inhibitors rather than anti-parasitic or antifungal agents [2][3]. These differences confirm that CAS 113100-53-1 is not an interchangeable commodity but a specific tool for targeted synthetic pathways.

Quantitative Differentiation of CAS 113100-53-1: A Comparative Evidence Guide for Scientific Procurement


Functional Differentiation: TgENR Inhibitor vs. SDHI Fungicide Scaffold

The target compound, 3-trifluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, is a key intermediate for synthesizing diaryl ether inhibitors of Toxoplasma gondii enoyl reductase (TgENR) [1]. In contrast, its close analog, 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), is the established intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides, a class with an annual production exceeding 30,000 metric tons [2]. This difference in the 3-position substituent (-CF3 vs. -CHF2) leads to fundamentally different downstream applications, with the target compound being cited in peer-reviewed medicinal chemistry for anti-parasitic drug discovery, while DFPA is a commercial agrochemical intermediate.

Medicinal Chemistry Anti-parasitic Agrochemical Synthesis

Regiochemical Differentiation: 4-Carboxylic Acid vs. 5-Carboxylic Acid Isomer

The target compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1), is a distinct chemical entity from its regioisomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 128694-63-3) [1]. This single-atom shift in the carboxylic acid position on the pyrazole ring results in completely different biological applications. The 4-carboxylic acid isomer (target) is used to create TgENR inhibitors and antifungal carboxamides, while the 5-carboxylic acid isomer is a building block for vanin inhibitors, which are involved in the treatment of inflammatory and metabolic diseases [2].

Medicinal Chemistry Stereochemistry Enzyme Inhibition

Derivative Antifungal Potency: Moderate Activity Profile

Carboxamide derivatives synthesized from the target compound exhibit a defined, moderate antifungal profile. In a study evaluating N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, several compounds (e.g., 6a, 6b, 6c) showed >50% inhibition against Gibberella zeae at a concentration of 100 µg/mL [1]. This demonstrates that while the scaffold imparts antifungal activity, the potency is moderate and requires further optimization. This contrasts with the extremely high potency of commercial SDHI fungicides derived from the DFPA analog, highlighting the target compound's role as a research scaffold rather than a direct active ingredient.

Antifungal Structure-Activity Relationship Agrochemical

Physicochemical Property Comparison: LogP and Lipophilicity

The experimental LogP value for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is reported as 1.13710 . This relatively low LogP indicates moderate lipophilicity, which is a crucial parameter for designing drug-like molecules with optimal absorption and distribution characteristics. This value provides a quantitative baseline for medicinal chemists when planning derivatives, allowing for predictable modification of physicochemical properties. In contrast, the 5-carboxylic acid isomer has a reported LogP of 1.06, indicating a slightly lower lipophilicity and different physicochemical behavior.

ADME Drug Design Physicochemical Properties

Optimal Application Scenarios for Procuring CAS 113100-53-1 Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Anti-Parasitic Diaryl Ether Inhibitors

This compound is the appropriate building block for synthesizing diaryl ether inhibitors targeting Toxoplasma gondii enoyl reductase (TgENR), as demonstrated in peer-reviewed medicinal chemistry research [1]. Procurement is indicated when the research objective is to create novel anti-parasitic agents for treating toxoplasmosis. Substituting this specific pyrazole acid would derail the synthetic route and result in compounds with unverified or absent activity against the intended target.

Agrochemical Discovery: Scaffold for Novel Antifungal Carboxamides

Researchers developing new antifungal agents should procure this compound as a core scaffold for creating 4-carboxamide derivatives. Studies show that these derivatives possess measurable, albeit moderate, antifungal activity against pathogens like Gibberella zeae [2]. This makes it a suitable starting point for hit-to-lead optimization in agrochemical discovery programs focused on SDH inhibition or other novel modes of action, distinct from the established SDHI fungicide market.

Chemical Biology: Tool Compound for Kinase and Enzyme Inhibitor Design

Recent publications have highlighted the utility of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a versatile building block for synthesizing kinase inhibitors . Its defined physicochemical properties, including a known LogP value, make it a valuable tool for chemical biologists exploring new chemical space in enzyme inhibition. Procurement is ideal for projects requiring a fluorinated heterocyclic acid for generating focused compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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